(3S,5R)-3-amino-5-(hydroxymethyl)pyrrolidin-2-one hydrochloride
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Overview
Description
(3S,5R)-3-amino-5-(hydroxymethyl)pyrrolidin-2-one hydrochloride is a chiral compound with significant potential in various scientific fields. This compound features a pyrrolidin-2-one core, which is a five-membered lactam ring, substituted with an amino group at the 3-position and a hydroxymethyl group at the 5-position. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5R)-3-amino-5-(hydroxymethyl)pyrrolidin-2-one hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as L-proline or its derivatives.
Formation of the Pyrrolidin-2-one Core: The pyrrolidin-2-one core is formed through cyclization reactions, often involving the use of protecting groups to ensure regioselectivity.
Introduction of Functional Groups: The amino and hydroxymethyl groups are introduced through selective functionalization reactions. Common reagents include amines and alcohols, with catalysts such as palladium or copper to facilitate the reactions.
Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch or continuous flow processes. These methods emphasize high yield, purity, and cost-effectiveness. Key considerations include the optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
(3S,5R)-3-amino-5-(hydroxymethyl)pyrrolidin-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the pyrrolidin-2-one ring can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Various nucleophiles, including alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives with diverse functional groups, expanding the compound’s utility in different applications.
Scientific Research Applications
Chemistry
In chemistry, (3S,5R)-3-amino-5-(hydroxymethyl)pyrrolidin-2-one hydrochloride is used as a building block for the synthesis of complex molecules. Its chiral nature makes it valuable in asymmetric synthesis, where it can induce chirality in target molecules.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it useful in elucidating biological pathways and mechanisms.
Medicine
In medicine, this compound is investigated for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting neurological disorders, given its structural similarity to neurotransmitter analogs.
Industry
In the industrial sector, this compound is utilized in the production of specialty chemicals and pharmaceuticals. Its stability and solubility properties make it suitable for formulation into various products.
Mechanism of Action
The mechanism of action of (3S,5R)-3-amino-5-(hydroxymethyl)pyrrolidin-2-one hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the hydroxymethyl group can participate in hydrophilic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (3S,5R)-3-amino-5-(hydroxymethyl)pyrrolidin-2-one
- (3S,5R)-3-amino-5-(hydroxymethyl)pyrrolidin-2-one acetate
- (3S,5R)-3-amino-5-(hydroxymethyl)pyrrolidin-2-one sulfate
Uniqueness
(3S,5R)-3-amino-5-(hydroxymethyl)pyrrolidin-2-one hydrochloride is unique due to its hydrochloride salt form, which
Properties
CAS No. |
2751603-27-5 |
---|---|
Molecular Formula |
C5H11ClN2O2 |
Molecular Weight |
166.6 |
Purity |
95 |
Origin of Product |
United States |
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